molecular formula C15H15ClN2O2 B5159179 N-(4-chlorophenyl)-N'-(3-methoxybenzyl)urea

N-(4-chlorophenyl)-N'-(3-methoxybenzyl)urea

Cat. No. B5159179
M. Wt: 290.74 g/mol
InChI Key: FTLFFAGHAIQYCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N'-(3-methoxybenzyl)urea, also known as CMU, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMU belongs to the class of urea derivatives and has been synthesized using various methods.

Scientific Research Applications

N-(4-chlorophenyl)-N'-(3-methoxybenzyl)urea has been found to have potential therapeutic applications in various scientific research areas. It has been studied for its anti-inflammatory, analgesic, and antitumor properties. It has also been investigated for its potential use as an antidepressant and anxiolytic agent.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N'-(3-methoxybenzyl)urea is not fully understood, but it is believed to act as a selective antagonist of the sigma-1 receptor. This receptor is involved in various physiological processes, including pain perception, inflammation, and cell survival. By blocking the sigma-1 receptor, this compound may modulate these processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to inhibit tumor growth in vitro and in vivo. Additionally, this compound has been found to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-chlorophenyl)-N'-(3-methoxybenzyl)urea in lab experiments is its high purity. The synthesis methods used to produce this compound have been optimized to yield high purity compounds. However, one limitation of using this compound is its poor solubility in water, which can make it difficult to administer in some experimental settings.

Future Directions

There are several future directions for N-(4-chlorophenyl)-N'-(3-methoxybenzyl)urea research. One area of interest is its potential use in the treatment of pain and inflammation. Further studies are needed to elucidate the mechanism of action of this compound and to determine its efficacy in clinical trials. Another area of interest is its potential use in the treatment of cancer. Studies have shown that this compound has antitumor properties, and further research is needed to determine its potential as a cancer therapy. Additionally, studies are needed to investigate the potential use of this compound as an antidepressant and anxiolytic agent. Overall, this compound is a promising compound with potential therapeutic applications in various scientific research areas.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-N'-(3-methoxybenzyl)urea can be achieved using different methods, including the reaction of 4-chloroaniline with 3-methoxybenzaldehyde in the presence of urea and a catalyst. Another method involves the reaction of 4-chloroaniline with 3-methoxybenzyl isocyanate. These methods have been optimized to yield high purity this compound.

properties

IUPAC Name

1-(4-chlorophenyl)-3-[(3-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-20-14-4-2-3-11(9-14)10-17-15(19)18-13-7-5-12(16)6-8-13/h2-9H,10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLFFAGHAIQYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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